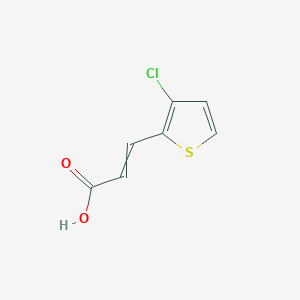

3-(3-Chloro-2-thienyl)acrylic acid

Descripción general

Descripción

The compound of interest, 3-(3-Chloro-2-thienyl)acrylic acid, is a derivative of thiophene with an acrylic acid functionality and a chlorine substituent. This compound is structurally related to various other thiophene derivatives that have been studied for their electronic properties, molecular structures, and potential applications in materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives, such as 3-(5-nitro-2-thienyl) acrylic acid, involves direct nitration of 3-(2-thienyl) acrylic acid, which can be obtained from 2-thiophenecarboxaldehyde. This process avoids the need for intermediate diacetate forms and allows for further functionalization through condensation reactions with amines, alcohols, or phenols to produce amide and ester derivatives . Additionally, organotin derivatives of 3-(2-thienyl)acrylic acid have been synthesized and characterized, providing insights into the geometry around the tin atom .

Molecular Structure Analysis

The molecular structure of 3-(2-thienyl)acrylic acid derivatives has been extensively studied using various analytical techniques. For instance, the crystal structure of a related compound, (2E)-3-(2-Thienyl)acrylic acid-benzene-1,2-diamine, has been determined, revealing planar thiophene and benzene rings and intermolecular hydrogen bonding interactions . Similarly, the molecular structures and vibrational spectral analyses of 3-(2-thienyl)acrylic acid monomer and dimer structures have been reported using density functional theory calculations, which show great agreement with experimental data .

Chemical Reactions Analysis

Thiophene derivatives undergo a variety of chemical reactions. For example, bromination of β-3-thienylacrylic acid leads to the formation of brominated products, which can be further transformed into olefinic addition products or undergo condensation reactions to produce epoxy derivatives . The reactivity of these compounds is influenced by their molecular structure and the presence of substituents, such as chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of poly(3-thiophene-3-yl acrylic acid), a polymer derivative of 3-(2-thienyl)acrylic acid, have been characterized by FTIR, 1H NMR, and UV–vis experiments. The polymer is soluble in polar solvents, and its electronic properties have been predicted using quantum mechanical calculations . Additionally, the electronic properties of 3-(2-thienyl)acrylic acid derivatives have been explored through theoretical approaches such as TD-DFT, revealing insights into their inhibitor activity and molecular electrostatic potential .

Safety And Hazards

Propiedades

IUPAC Name |

3-(3-chlorothiophen-2-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO2S/c8-5-3-4-11-6(5)1-2-7(9)10/h1-4H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXPMWWSPPOEBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70384001 | |

| Record name | 3-(3-chloro-2-thienyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Chloro-2-thienyl)acrylic acid | |

CAS RN |

261349-20-6 | |

| Record name | 3-(3-chloro-2-thienyl)acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70384001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

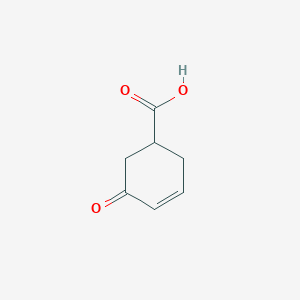

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-[2-fluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B3031268.png)

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)